(2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorobenzyl and fluorobenzylidene groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the thiazolo[3,2-b][1,2,4]triazine core.
Formation of the Fluorobenzylidene Moiety: This is typically done through a condensation reaction between the thiazolo[3,2-b][1,2,4]triazine derivative and a fluorobenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming a saturated derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Saturated benzyl derivatives.
Substitution: Various substituted thiazolo[3,2-b][1,2,4]triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolo[3,2-b][1,2,4]triazine derivatives have been studied for their antimicrobial, antifungal, and anticancer activities. The presence of both chlorobenzyl and fluorobenzylidene groups may enhance these biological properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure might interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl and fluorobenzylidene groups may enhance binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-(2-chlorobenzyl)-2-(4-methylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2Z)-6-(2-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Uniqueness
The uniqueness of (2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in the presence of the fluorobenzylidene group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a more potent and selective agent in various applications.
Properties
Molecular Formula |
C19H11ClFN3O2S |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H11ClFN3O2S/c20-14-4-2-1-3-12(14)10-15-17(25)22-19-24(23-15)18(26)16(27-19)9-11-5-7-13(21)8-6-11/h1-9H,10H2/b16-9- |
InChI Key |
ZOLJQZFXVDWCHB-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=NC2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=NC2=O)Cl |
Origin of Product |
United States |
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